molecular formula C30H22 B103426 m-Quinquephenyl CAS No. 16716-13-5

m-Quinquephenyl

Cat. No. B103426
CAS RN: 16716-13-5
M. Wt: 382.5 g/mol
InChI Key: XQCZQOSQCGDDPQ-UHFFFAOYSA-N
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Description

M-Quinquephenyl is a chemical compound with the molecular formula C30H22 . It has been shown to have a preferred U-shaped geometry .


Synthesis Analysis

A study has shown that a boroxazine (B3N2O) heterocycle can be embedded by an m-quinquephenyl scaffold to render a B/N/O substituted nanographene molecule. The target compound can be synthesized in four steps and in good overall yield .


Molecular Structure Analysis

The preferred geometry for m-quinquephenyl has been shown to be U-shaped by both X-ray analysis and molecular mechanics calculations .


Physical And Chemical Properties Analysis

M-Quinquephenyl has a molecular weight of 382.496 Da . Its preferred U-shaped geometry could influence its physical and chemical properties .

Safety and Hazards

According to the safety data sheet provided by Agilent Technologies, m-Quinquephenyl does not require any special measures for handling and storage. It does not pose any significant health, fire, or reactivity hazards .

Mechanism of Action

Target of Action

m-Quinquephenyl is a complex organic compound that has been studied for its unique structural properties . It’s important to note that the compound’s primary targets and their roles would depend on the specific context of its use.

Mode of Action

One study has shown that m-Quinquephenyl prefers a U-shaped conformation, as determined by both X-ray analysis and molecular mechanics calculations . This unique geometry could potentially influence its interactions with other molecules or structures within a system.

Result of Action

Its unique u-shaped conformation could potentially influence its interactions with other molecules or structures within a system .

properties

IUPAC Name

1,3-bis(3-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H22/c1-3-10-23(11-4-1)25-14-7-16-27(20-25)29-18-9-19-30(22-29)28-17-8-15-26(21-28)24-12-5-2-6-13-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZQOSQCGDDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC=C3)C4=CC=CC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168237
Record name m-Quinquephenyl
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Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

m-Quinquephenyl

CAS RN

16716-13-5
Record name m-Quinquephenyl
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Record name m-Quinquephenyl
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Record name M-QUINQUEPHENYL
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Q & A

Q1: What is the preferred conformation of m-quinquephenyl, and how was it determined?

A1: Interestingly, m-quinquephenyl adopts a U-shaped conformation rather than a linear one. This unexpected finding was confirmed through both X-ray crystallography and molecular mechanics calculations. [, ] The U-shape arises from the steric interactions between the hydrogen atoms on adjacent benzene rings.

Q2: What does the crystal structure of m-quinquephenyl reveal about its packing and intermolecular interactions?

A2: m-Quinquephenyl crystallizes in two polymorphs, one observed at room temperature and a low-temperature form. [] Both polymorphs exhibit similar packing arrangements, with molecules organized in layers that stack perpendicular to the longest unit cell axis. The molecules alternate within the layers and the stacked columns. Weak C-H...π interactions appear to be the primary stabilizing force within the crystal structure.

Q3: How does the incorporation of a boroxazine ring into the m-quinquephenyl scaffold impact its properties?

A3: Embedding a boroxazine (B3N2O) ring within the m-quinquephenyl framework results in a novel B/N/O substituted nanographene molecule. [] This modification significantly alters the electronic structure of the molecule, leading to a marked increase in fluorescence quantum yield. This highlights the potential of incorporating heteroatoms into polycyclic aromatic hydrocarbons for tuning their optoelectronic properties.

Q4: How does m-quinquephenyl behave under metal-ammonia reduction conditions, and how does this compare to the reduction of terphenyls?

A4: Unlike terphenyls, which tend to undergo reduction in the central benzene ring, m-quinquephenyl exhibits reduction primarily in two of its outer rings. [] This selectivity is observed even when using strong reducing agents like lithium or sodium in liquid ammonia. The specific products obtained (dihydro, tetrahydro, etc.) depend on the reaction conditions, including the metal used, temperature, and quenching method.

Q5: How does the 1H NMR spectrum of m-quinquephenyl and its derivatives reflect their conformational features?

A5: Studies have shown that the proton magnetic resonance (1H NMR) spectra of m-quinquephenyl and its branched-chain derivatives provide valuable insights into their conformational preferences. [] The observed chemical shifts and coupling constants align with the conformations predicted from molecular models, confirming the influence of steric interactions on the molecule's shape in solution.

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